molecular formula C8H9BrO2 B581081 3-Bromo-4-ethoxy-phenol CAS No. 1216224-85-9

3-Bromo-4-ethoxy-phenol

Cat. No.: B581081
CAS No.: 1216224-85-9
M. Wt: 217.062
InChI Key: MOXGMZGQKJJKOU-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxy-phenol is an organic compound with the molecular formula C8H9BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the third position and an ethoxy group at the fourth position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethoxy-phenol typically involves the bromination of 4-ethoxyphenol. The reaction is carried out by treating 4-ethoxyphenol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-ethoxy-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-4-ethoxy-phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxy-phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-ethoxy-phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-4-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXGMZGQKJJKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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